molecular formula C23H24ClN5O2S B2961064 5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-48-7

5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2961064
CAS RN: 851969-48-7
M. Wt: 469.99
InChI Key: DJYFBEFIVFORSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that includes several functional groups and rings, including a piperazine ring, a triazole ring, and a thiazole ring. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . Triazole rings are five-membered aromatic azole chains containing two carbon and three nitrogen atoms, which are capable of binding in the biological system with a variety of enzymes and receptors .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .

Scientific Research Applications

Neuroprotective Agent

Triazole derivatives have been studied for their potential as neuroprotective agents . They may offer therapeutic strategies for neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective activity is characterized by the ability to restore neuronal function and structure, thereby reducing neuronal death .

Anti-neuroinflammatory Properties

These compounds have shown promise in reducing inflammation in the nervous system. They can inhibit the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglia cells, which are key players in neuroinflammation .

Anticancer Activity

Triazole derivatives are being explored for their selectivity against cancer cell lines. They may work by interfering with the signaling pathways that promote cancer cell growth and survival, offering a potential pathway for the development of new anticancer drugs .

Antimicrobial Activity

The triazole core is a common feature in many antimicrobial agents. These compounds can be effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making them valuable in the fight against multidrug-resistant pathogens .

Antioxidant Properties

Triazoles can also act as antioxidants, reducing or neutralizing free radicals and thus protecting cells against oxidative damage. This property is beneficial in preventing oxidative stress-related diseases .

Antiviral Applications

The structural versatility of triazole allows it to bind with various enzymes and receptors in biological systems, which can be leveraged to develop antiviral drugs. Their potential in this field is significant, especially in the context of emerging viral infections .

properties

IUPAC Name

5-[(3-chlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-4-3-5-17(24)14-16)28-12-10-27(11-13-28)18-6-8-19(31-2)9-7-18/h3-9,14,20,30H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYFBEFIVFORSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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